molecular formula C25H27ClN2O4 B11634790 5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11634790
M. Wt: 454.9 g/mol
InChI Key: SVQMEAOGMUGEOD-XTQSDGFTSA-N
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Description

5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, a methylbenzoyl group, and a morpholinylpropyl group

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps, including the formation of the pyrrolidone ring and the introduction of the various functional groups. The synthetic route typically involves the following steps:

    Formation of the Pyrrolidone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl reagent under specific reaction conditions.

    Addition of the Hydroxy Group: This can be done through a hydroxylation reaction.

    Incorporation of the Methylbenzoyl Group: This step involves the use of a methylbenzoyl reagent.

    Attachment of the Morpholinylpropyl Group: This can be achieved through a substitution reaction using a morpholinylpropyl reagent.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts.

Scientific Research Applications

5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE include:

Properties

Molecular Formula

C25H27ClN2O4

Molecular Weight

454.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27ClN2O4/c1-17-3-5-19(6-4-17)23(29)21-22(18-7-9-20(26)10-8-18)28(25(31)24(21)30)12-2-11-27-13-15-32-16-14-27/h3-10,22,29H,2,11-16H2,1H3/b23-21+

InChI Key

SVQMEAOGMUGEOD-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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